molecular formula C21H21ClN2O2 B2593464 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946288-72-8

2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2593464
CAS No.: 946288-72-8
M. Wt: 368.86
InChI Key: FRKSMJYTEYLPQU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is characterized by a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold frequently encountered in bioactive molecules . The structure is further functionalized with a 4-chlorophenylacetamide moiety and a cyclopropanecarbonyl group on the tertiary nitrogen of the tetrahydroquinoline ring. This specific arrangement of subunits suggests potential for diverse biological interactions. The tetrahydroquinoline scaffold is a well-established structural motif in compounds with demonstrated antineoplastic (anti-cancer) activities . Furthermore, the incorporation of a chlorophenyl group is a common feature in the design of fungicidal and pesticidal agents, as seen in compounds that inhibit metalloenzymes in fungal pathogens . The cyclopropanecarbonyl group can influence the molecule's metabolic stability and binding affinity to target proteins. Consequently, this compound serves as a valuable chemical intermediate or lead structure for researchers investigating new therapeutic and agrochemical agents. The primary application of this chemical is for Research Use Only (RUO) . It is intended for in vitro assays and early-stage drug discovery efforts to explore its mechanism of action, which may involve enzyme inhibition or receptor modulation. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKSMJYTEYLPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group can be added through a reaction with cyclopropanecarbonyl chloride in the presence of a base.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological pathways and interactions.

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Polymer Synthesis: Used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison :

  • Substituent Effects : The 4-ethoxy group in BE16333 introduces steric bulk and electron-donating properties, contrasting with the electron-withdrawing 4-chloro substituent in the target. This difference may influence binding interactions in hydrophobic pockets or π-stacking with aromatic residues .

N-(3-Chlorophenyl)-2-{2-Methyl-4-Oxo-7-Phenyl-4H,5H-[1,3]Thiazolo[4,5-d]Pyridazin-5-yl}Acetamide (BE16169)

Molecular Formula : C₂₀H₁₅ClN₄O₂S
Key Structural Features :

  • Contains a thiazolo[4,5-d]pyridazinone core, a bicyclic heteroaromatic system absent in the target compound.
  • Features a 3-chlorophenylacetamide side chain.

Comparison :

  • Core Heterocycle: The thiazolo-pyridazinone in BE16169 introduces additional hydrogen-bonding sites (via the pyridazinone oxygen) and π-deficient aromaticity, which may enhance interactions with polar or charged residues in target proteins.
  • Chlorophenyl Position : The 3-chloro substitution in BE16169 versus 4-chloro in the target compound alters steric and electronic profiles. Meta-substitution may reduce symmetry and impact binding orientation compared to para-substitution .

Structural and Functional Implications

The table below summarizes critical distinctions among the compounds:

Feature Target Compound BE16333 BE16169
Core Structure Tetrahydroquinoline Tetrahydroquinoline Thiazolo-pyridazinone
Functional Group Acetamide Sulfonamide Acetamide
Substituent 4-Chlorophenyl 4-Ethoxybenzene 3-Chlorophenyl
Molecular Weight ~400 (estimated) 400.49 410.88
Polarity Moderate (chlorophenyl + acetamide) High (sulfonamide + ethoxy) Moderate (thiazolo-pyridazinone + chloro)

Key Observations :

Core Flexibility: The tetrahydroquinoline scaffold in the target compound and BE16333 provides conformational rigidity, whereas BE16169’s fused heterocycle may restrict rotational freedom differently.

Heterocyclic Diversity: BE16169’s thiazolo-pyridazinone core suggests divergent target selectivity compared to tetrahydroquinoline-based analogs, which are often explored in central nervous system (CNS) drug discovery.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative belonging to the class of amides. Its unique structural features include a chlorophenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H24ClN2O3
  • Molecular Weight : 396.89 g/mol

The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline ring, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl moiety is often linked to increased activity against various bacterial strains. In vitro assays have shown that derivatives of tetrahydroquinoline can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

The tetrahydroquinoline scaffold has been extensively studied for its anticancer potential. Research suggests that compounds containing this structure can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : It is hypothesized that the compound may interfere with cell cycle regulation and promote oxidative stress in cancer cells.
  • Case Studies : In animal models, compounds similar to this one demonstrated significant tumor reduction in xenograft models of breast and colon cancer.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinoline derivatives possess neuroprotective properties. They may exert these effects by:

  • Reducing neuroinflammation.
  • Protecting against oxidative stress.
    Studies have shown that such compounds can enhance cognitive function in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of ActionReference
AntimicrobialModerateInhibition of bacterial cell wall synthesis
AnticancerHighInduction of apoptosis
NeuroprotectiveModerateReduction of oxidative stress

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in signaling pathways related to cancer and inflammation.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing 2-(4-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

  • Synthesis Steps : Multi-step organic reactions, including cyclopropanecarbonyl group introduction and acetamide coupling, require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and pH optimization to maximize yield (typically 60–75%) .
  • Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry (HRMS) for molecular weight validation, and HPLC/TLC to assess purity (>95%). IR spectroscopy can identify functional groups like carbonyl (1700–1650 cm⁻¹) .

Q. How can researchers verify the compound’s stability under varying experimental conditions?

  • Conduct accelerated stability studies under stress conditions (e.g., acidic/basic hydrolysis, thermal degradation at 40–80°C). Monitor degradation products via LC-MS and compare with control samples. Stability in biological assays (e.g., serum stability) requires incubation in PBS or plasma followed by LC-MS quantification .

Q. What pharmacological screening assays are suitable for initial bioactivity assessment?

  • Use in vitro assays:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP-analog probes).
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets).
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (IC₅₀ determination).
    • Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis parameters for scalability?

  • Apply factorial designs (e.g., 2³ factorial) to test variables: temperature, solvent ratio, and catalyst loading. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, a central composite design reduced reaction time by 30% while maintaining >90% yield in analogous tetrahydroquinoline derivatives .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to targets (e.g., kinases or GPCRs). Use QSAR models trained on analogs with substituent variations (e.g., halogenated phenyl groups) to prioritize synthetic targets. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Case Example : If the compound shows high in vitro potency but poor in vivo efficacy, evaluate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). Structural modifications (e.g., cyclopropane ring substitution) may improve bioavailability .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling coupled with LC-MS/MS to quantify protein expression changes.
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays to identify binding partners .

Q. How can researchers design comparative studies with structurally analogous compounds?

  • Create a structural library of derivatives (e.g., varying substituents on the tetrahydroquinoline core). Use cluster analysis (PCA or t-SNE) to group compounds by physicochemical properties. Test subsets in parallel assays (e.g., antimicrobial, antitumor) to identify critical substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .

Methodological Notes

  • Key References : Synthesis protocols , DoE , computational modeling , and SAR are prioritized.
  • Advanced Techniques : Integrate experimental data with computational tools (e.g., ICReDD’s reaction path search methods) to accelerate discovery .

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